

# Technical Guide: 2-Chloro-5-Fluoropyridine-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-5-Fluoropyridine-3-carbaldehyde

**Cat. No.:** B113096

[Get Quote](#)

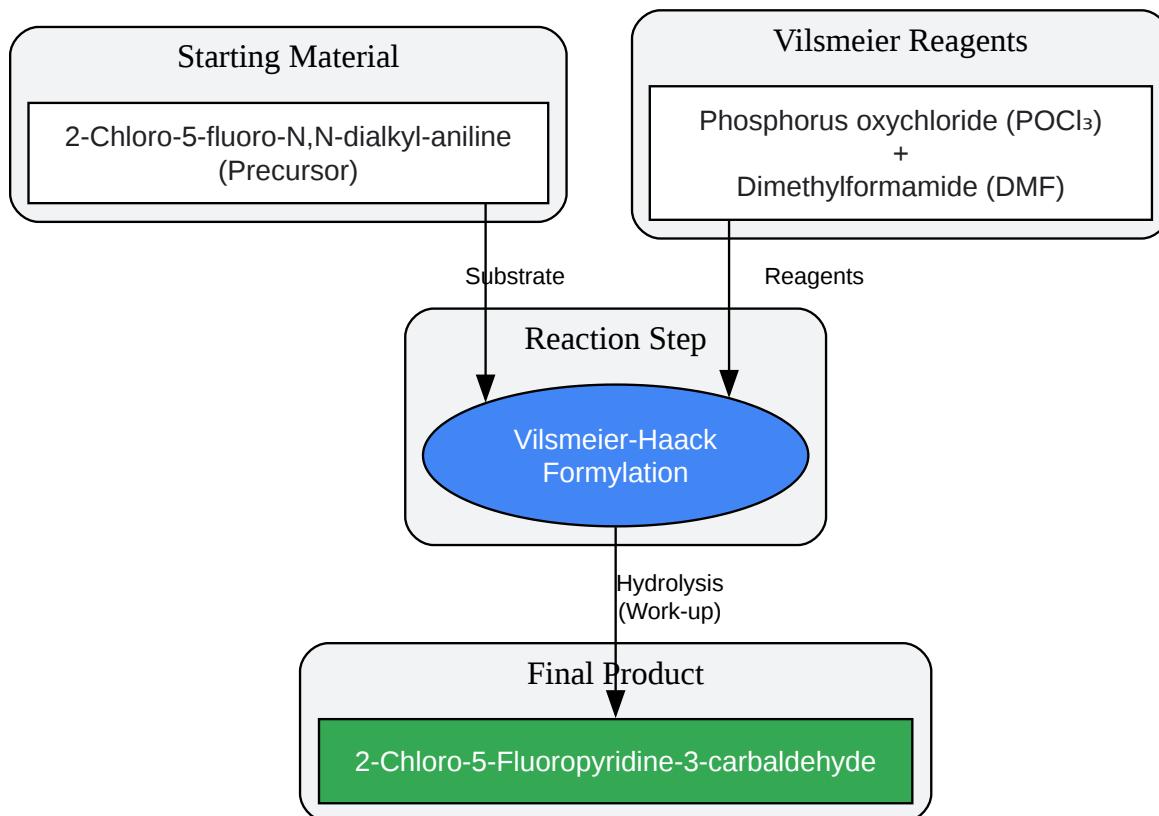
CAS Number: 851484-95-2

## Introduction

**2-Chloro-5-Fluoropyridine-3-carbaldehyde** is a halogenated pyridine derivative that serves as a versatile and valuable building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive aldehyde group, a chloro substituent amenable to nucleophilic substitution and cross-coupling reactions, and a fluoro group that can modulate physicochemical properties, makes it a significant intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **2-Chloro-5-Fluoropyridine-3-carbaldehyde** are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.


| Property          | Value                               | Reference(s)                                                |
|-------------------|-------------------------------------|-------------------------------------------------------------|
| CAS Number        | 851484-95-2                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> ClFNO | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 159.55 g/mol                        | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Physical Form     | Solid                               | <a href="#">[1]</a>                                         |
| SMILES String     | Fc1cnc(Cl)c(C=O)c1                  | <a href="#">[1]</a>                                         |
| InChI Key         | IMQFWCDQEAIYJV-UHFFFAOYSA-N         | <a href="#">[1]</a>                                         |
| MDL Number        | MFCD03095247                        | <a href="#">[1]</a>                                         |

## Synthesis

While specific, peer-reviewed synthesis protocols for **2-Chloro-5-Fluoropyridine-3-carbaldehyde** are not extensively detailed in public literature, a plausible and widely utilized method for the preparation of related substituted pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

## Proposed Synthetic Workflow

The synthesis would likely proceed via the Vilsmeier-Haack formylation of a corresponding 2-chloro-5-fluoro-substituted pyridine precursor. The logical workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: Proposed Vilsmeier-Haack synthesis workflow.

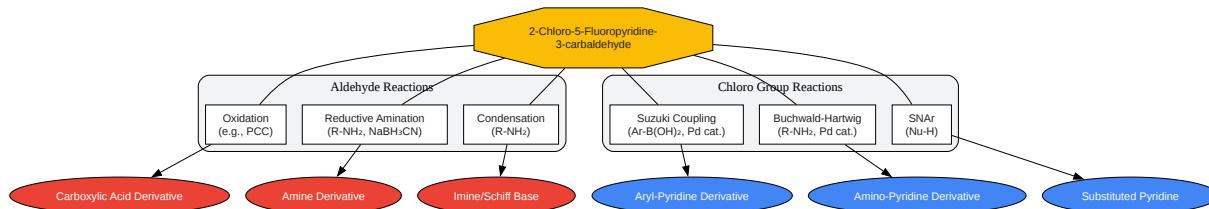
## Representative Experimental Protocol (Vilsmeier-Haack Formylation)

This protocol is a representative methodology based on the synthesis of structurally similar compounds, such as 2-chloroquinoline-3-carbaldehyde. Researchers should conduct small-scale trials to optimize conditions for the specific substrate.

- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, cool dimethylformamide (DMF, ~3.0 eq.) to 0-5 °C in an ice bath.

- Vilsmeier Reagent Formation: Add phosphorus oxychloride ( $\text{POCl}_3$ , ~3.0 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent.
- Substrate Addition: Add the 2-chloro-5-fluoro-aniline precursor (~1.0 eq.) to the reaction mixture.
- Reaction: Slowly warm the mixture to room temperature and then heat to 75-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
- Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until a precipitate forms or the solution is neutral/basic. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **2-Chloro-5-Fluoropyridine-3-carbaldehyde**.

## Applications in Research and Drug Development


**2-Chloro-5-Fluoropyridine-3-carbaldehyde** is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic combination of reactive sites, allowing for the generation of diverse molecular scaffolds for drug discovery programs.

## Role as a Versatile Chemical Intermediate

The presence of three distinct functional handles allows for a variety of subsequent chemical transformations:

- Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination, and condensation reactions to form imines (Schiff bases), hydrazones, or olefins (e.g., Wittig or Horner-Wadsworth-Emmons reactions).
- Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).
- Fluoro Group: The fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

The following diagram illustrates the role of this compound as a central hub for generating molecular diversity.



[Click to download full resolution via product page](#)

Caption: Reaction pathways for generating molecular diversity.

## Representative Experimental Protocol (Imine Formation)

This protocol describes a common reaction involving the aldehyde functional group, based on procedures for similar aldehydes.

- Setup: In a round-bottom flask, dissolve **2-Chloro-5-Fluoropyridine-3-carbaldehyde** (1.0 eq.) in a suitable solvent such as dichloromethane or ethanol.
- Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction can be catalyzed by a few drops of acetic acid. For less reactive amines, heating to 60-65 °C may be necessary.
- Monitoring: Monitor the reaction for the consumption of the aldehyde by TLC. The formation of the imine can also be observed by  $^1\text{H}$  NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of the imine proton signal).
- Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.
- Purification: The resulting imine (Schiff base) can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

## Safety and Handling

As with all laboratory chemicals, **2-Chloro-5-Fluoropyridine-3-carbaldehyde** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

## Conclusion

**2-Chloro-5-Fluoropyridine-3-carbaldehyde** (CAS 851484-95-2) is a highly functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical industries. Its unique combination of an aldehyde, a chloro group, and a fluoro group on a pyridine core provides medicinal chemists with a powerful tool for generating diverse molecular libraries for the discovery of new bioactive agents. The synthetic and reaction protocols outlined in this guide serve as a foundation for its effective utilization in research and development settings.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. Search for Application | USPTO [uspto.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-Fluoropyridine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113096#2-chloro-5-fluoropyridine-3-carbaldehyde-cas-number>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)